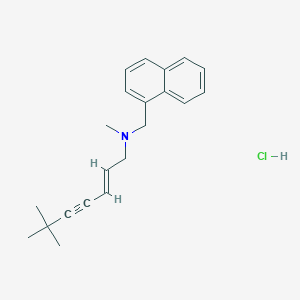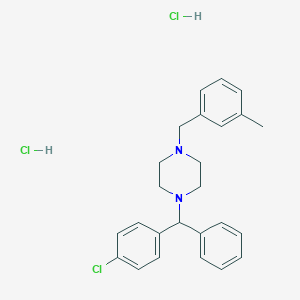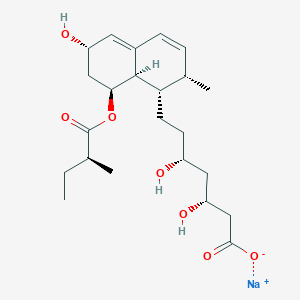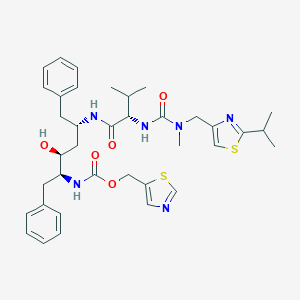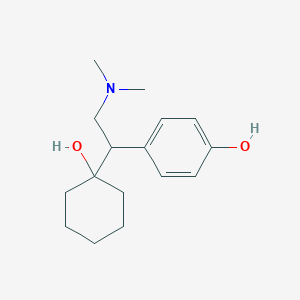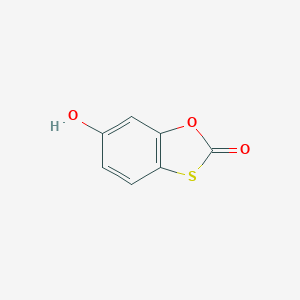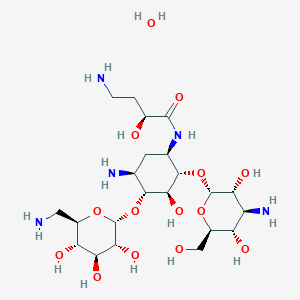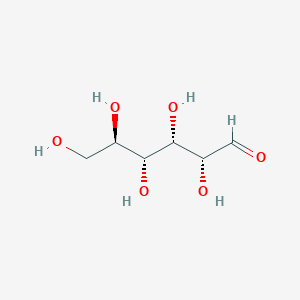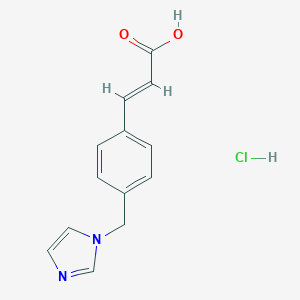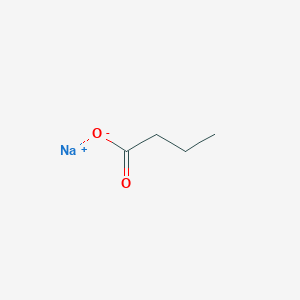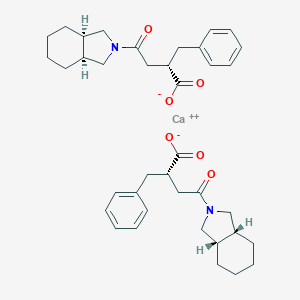
ミチグリニドカルシウム
概要
説明
Mitiglinide calcium is a drug used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. Mitiglinide calcium works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels .
科学的研究の応用
Mitiglinide calcium has a wide range of scientific research applications:
Chemistry: Used in the development of new synthetic methods and drug delivery systems.
Biology: Studied for its effects on pancreatic beta cells and insulin secretion.
Medicine: Used in the treatment of type 2 diabetes mellitus to control blood glucose levels.
Industry: Employed in the production of gastroretentive floating matrix tablets and other drug formulations
作用機序
Target of Action
Mitiglinide calcium primarily targets ATP-sensitive potassium (K+) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a significant target for diabetes treatment .
Mode of Action
Mitiglinide calcium operates by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium into the cells triggers the exocytosis of insulin granules .
Biochemical Pathways
The primary biochemical pathway affected by mitiglinide calcium is the insulin secretion pathway. By blocking ATP-sensitive K+ channels, mitiglinide calcium influences the membrane potential of pancreatic beta-cells. This change in membrane potential leads to the opening of voltage-gated calcium channels and the subsequent influx of calcium. The increased intracellular calcium concentration triggers the release of insulin from the beta-cells .
Pharmacokinetics
It is known that mitiglinide calcium is a fast-acting anti-diabetic drug, suggesting that it is rapidly absorbed and metabolized .
Result of Action
The primary result of mitiglinide calcium’s action is the stimulation of insulin secretion. By blocking ATP-sensitive K+ channels and causing depolarization, mitiglinide calcium promotes the release of insulin from pancreatic beta-cells . This increase in insulin secretion helps to regulate blood glucose levels, making mitiglinide calcium an effective treatment for type 2 diabetes.
Action Environment
The action of mitiglinide calcium can be influenced by various environmental factors. For instance, the presence of glucose can enhance the drug’s ability to stimulate insulin secretion . Additionally, mitiglinide calcium has been shown to have a high selectivity for pancreatic K+ ATP channels, suggesting that it may be less likely to be affected by off-target effects in other tissues .
生化学分析
Biochemical Properties
Mitiglinide calcium interacts with ATP-sensitive potassium (KATP) channels, specifically the Kir6.2/SUR1 complex, in pancreatic beta-cells . By binding to and blocking these channels, it causes depolarization which stimulates calcium influx through voltage-gated calcium channels . This influx of calcium triggers the exocytosis of insulin granules .
Cellular Effects
Mitiglinide calcium has a significant impact on cellular processes, particularly in pancreatic beta-cells. It stimulates insulin secretion by inhibiting pancreatic KATP channels . This action is thought to improve postprandial hyperglycemia .
Molecular Mechanism
The molecular mechanism of action of Mitiglinide calcium involves its binding to and blocking of ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium subsequently triggers the exocytosis of insulin granules .
Temporal Effects in Laboratory Settings
Mitiglinide calcium is a rapid-acting anti-diabetic drug . Its early insulin release and short duration of action make it effective in improving postprandial hyperglycemia
Dosage Effects in Animal Models
The effects of Mitiglinide calcium at different dosages in animal models have not been extensively studied. One study showed that the developed mitiglinide microsponges can prolong the drug’s action and circumvent frequent dosing in diabetic patients to enhance patient compliance .
Metabolic Pathways
It is known that it interacts with ATP-sensitive potassium channels in pancreatic beta-cells, influencing the metabolism of glucose .
Subcellular Localization
It is known to act on ATP-sensitive potassium channels in pancreatic beta-cells , suggesting that it may be localized to these cells within the pancreas.
準備方法
Synthetic Routes and Reaction Conditions
Mitiglinide calcium can be synthesized through a quasi-emulsion solvent diffusion method. This involves using ethyl cellulose and polyvinyl alcohol polymers to create microsponges that encapsulate the drug. The microsponges are then evaluated for various parameters such as morphology, product yield, bulk density, entrapment efficiency, in vitro buoyancy, and drug release .
Industrial Production Methods
In industrial settings, mitiglinide calcium is produced using a direct compression technique with hydroxypropyl methylcellulose K15M and sodium alginate as matrix-forming polymers. Sodium bicarbonate is used as a gas-forming agent to create gastroretentive floating matrix tablets. This method ensures prolonged gastric residence time for better absorption of the drug .
化学反応の分析
Types of Reactions
Mitiglinide calcium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of mitiglinide calcium, which may have different pharmacological properties and applications.
類似化合物との比較
Similar Compounds
Mitiglinide calcium is similar to other meglitinide analogues such as:
- Repaglinide
- Nateglinide
- S-3075
- BTS-67582
Uniqueness
Mitiglinide calcium is unique due to its high selectivity and rapid action in stimulating insulin secretion. It has a distinct binding site on the ATP-sensitive potassium channels, which contributes to its effectiveness in controlling postprandial hyperglycemia .
特性
CAS番号 |
145525-41-3 |
|---|---|
分子式 |
C19H25CaNO3 |
分子量 |
355.5 g/mol |
IUPAC名 |
calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |
InChI |
InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |
InChIキー |
KWKIVJHIPMALGE-VNMUXGFYSA-N |
SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |
異性体SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |
正規SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |
外観 |
Powder |
Key on ui other cas no. |
145525-41-3 |
ピクトグラム |
Health Hazard |
同義語 |
2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mitiglinide calcium exert its therapeutic effect in type 2 diabetes?
A1: Mitiglinide calcium acts as an insulin secretagogue, primarily targeting pancreatic β-cells to enhance insulin release. This effect is mediated by its interaction with ATP-sensitive potassium (KATP) channels located on the β-cell membrane. [] By binding to and closing these channels, mitiglinide calcium depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion. []
Q2: What is the molecular formula and weight of mitiglinide calcium?
A2: The molecular formula of mitiglinide calcium is (C25H35N2O4)2Ca, and its molecular weight is 867.15 g/mol. [, , , ]
Q3: What spectroscopic techniques are commonly employed for the characterization of mitiglinide calcium?
A3: Several spectroscopic methods have been utilized in research to confirm the structure of mitiglinide calcium, including 1H NMR, MS, and IR spectroscopy. [, ]
Q4: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of mitiglinide calcium?
A4: Researchers have investigated the development of orally disintegrating tablets to enhance patient adherence and potentially improve bioavailability. These formulations aim to mask the bitterness of mitiglinide calcium while ensuring rapid disintegration in the oral cavity and rapid dissolution in the gastrointestinal tract. [, ]
Q5: What are the key pharmacokinetic parameters of mitiglinide calcium in humans?
A5: Studies in healthy volunteers have revealed that mitiglinide calcium exhibits rapid absorption after oral administration, achieving peak plasma concentrations (Cmax) within approximately 0.5 to 1.5 hours (tmax). [, , , ] The elimination half-life (t1/2) of mitiglinide has been reported to range from 1.1 to 2.6 hours, indicating a relatively short duration of action. [, , , ]
Q6: Has mitiglinide calcium demonstrated any accumulation in the body after multiple doses?
A7: Studies indicate that mitiglinide does not show significant accumulation in the body after multiple doses (10 mg three times daily) for up to seven days. []
Q7: What preclinical models have been employed to evaluate the efficacy of mitiglinide calcium?
A8: Researchers have utilized various animal models, including normal and diabetic animals, to assess the efficacy of mitiglinide in controlling postprandial hyperglycemia. These studies have shown mitiglinide to be more potent in its insulinotropic effect compared to nateglinide. []
Q8: How does the efficacy of mitiglinide calcium compare to other antidiabetic agents, such as sitagliptin?
A9: A crossover study in patients with type 2 diabetes compared the effects of mitiglinide calcium/voglibose combination therapy with an increased dose of sitagliptin (100 mg/day). The study indicated that mitiglinide calcium/voglibose was more effective in improving mean amplitude of glycemic excursions (MAGE) and postprandial hyperglycemia. [, ] Conversely, the higher dose of sitagliptin showed a greater reduction in early morning glucose levels. [, ]
Q9: What analytical methods are commonly used for the quantification of mitiglinide calcium in various matrices?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), has been widely employed for the determination of mitiglinide calcium in pharmaceutical formulations and biological samples. [, , , , , , , , , ] Gas chromatography (GC) has also been utilized for the analysis of residual organic solvents in mitiglinide calcium. [, ]
Q10: What are the advantages of employing chiral HPLC for the analysis of mitiglinide calcium?
A11: Chiral HPLC methods have been developed to specifically separate and quantify the enantiomers of mitiglinide calcium. This is crucial for ensuring the drug's enantiomeric purity, as only the S-enantiomer possesses the desired pharmacological activity. [, , ]
Q11: What methods are typically used to assess the dissolution characteristics of mitiglinide calcium formulations?
A12: The paddle method, a standard dissolution test outlined in pharmacopoeias, has been applied to evaluate the dissolution rate of mitiglinide calcium hydrate dispersible tablets. [] In this method, the formulation is subjected to a specific volume of dissolution medium (e.g., water) at a controlled temperature and agitation speed, and the amount of drug released over time is measured.
Q12: What is the most common adverse event associated with mitiglinide calcium therapy?
A13: Hypoglycemia is the most frequently reported adverse event associated with mitiglinide calcium treatment. [, , ] While generally mild, severe hypoglycemia has been reported in rare cases. [] Close monitoring of blood glucose levels is essential, particularly during the initial stages of treatment.
Q13: Are there any known clinically significant drug-drug interactions involving mitiglinide calcium?
A14: Concomitant administration of mitiglinide with strong cytochrome P450 (CYP) enzyme inhibitors, particularly CYP3A4 inhibitors like itraconazole, fluconazole, and voriconazole, can significantly increase mitiglinide plasma concentrations. [] This increase in exposure elevates the risk of hypoglycemia. Careful dose adjustments and close monitoring are crucial when such combinations are unavoidable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


